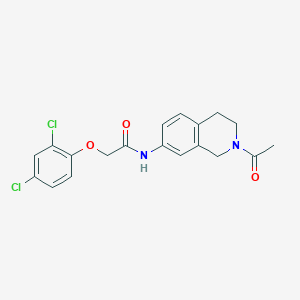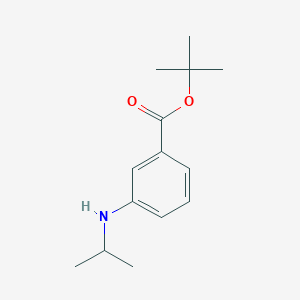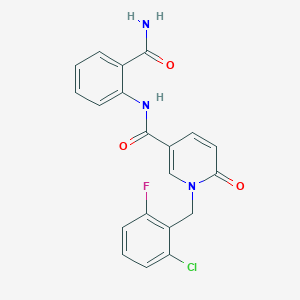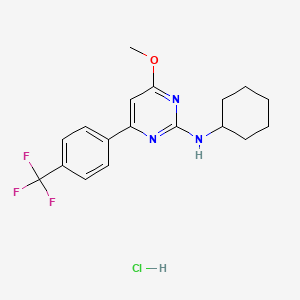
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar tetrahydroisoquinoline derivatives involves multiple steps, including cyclization, acetylation, and sometimes Pummerer-type cyclization or iodine-mediated cyclization for structural modifications. For example, (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides have been synthesized from 2-vinylbenzonitrile derivatives through a process involving iodine-mediated cyclization (Kobayashi et al., 2007). Such methodologies could be adapted or serve as a foundation for the synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives often features non-planar cyclohexene rings with substituents extending from different sides of the unit. Crystal structure and Hirshfeld surface analysis provide insights into the intramolecular interactions and molecular packing within the crystal lattice (Akkurt et al., 2021). Understanding these structural characteristics is crucial for predicting the behavior and reactivity of the compound.
Chemical Reactions and Properties
The chemical behavior of tetrahydroisoquinoline derivatives can be complex, involving reactions such as cyclization, nucleophilic substitution, and rearrangement. For instance, 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides undergo Smiles-type rearrangement under certain conditions, leading to unexpected products (Sirakanyan et al., 2015). These reactions highlight the compound's potential for chemical modifications and optimizations.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. While specific data on this compound may not be available, related compounds exhibit characteristics that can be analyzed through techniques like X-ray crystallography and spectroscopic methods to infer the physical properties (Akkurt et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be deduced from functional group analysis and reaction behavior in various conditions. Studies on related tetrahydroisoquinoline derivatives reveal insights into their potential interactions and transformations under different chemical conditions (Sirakanyan et al., 2015). These properties are essential for understanding the compound's potential applications and for developing new synthetic routes.
Scientific Research Applications
Organic Synthesis Applications
Facile Synthesis Methods
A study highlights a high-yielding cyclization process, demonstrating the synthesis of compounds related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide. This process underscores the compound's role in facilitating the synthesis of complex organic molecules, such as (±)-crispine A, showcasing its importance in organic chemistry research (King, 2007).
Pharmacological Research
Anticonvulsant Activity
Derivatives of tetrahydroisoquinoline, closely related to the compound , have been synthesized and tested for their anticonvulsant activity. These studies illustrate the potential of this compound derivatives in contributing to the development of new anticonvulsant drugs (Russo et al., 2008).
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12(24)23-7-6-13-2-4-16(8-14(13)10-23)22-19(25)11-26-18-5-3-15(20)9-17(18)21/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJYTYMNWMPVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)


![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2498121.png)
![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)
![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)
![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)
![N-(1-cyanocyclopentyl)-2-[methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amino]acetamide](/img/structure/B2498127.png)

![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2498129.png)


![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498132.png)
